Zinc dihydrogen diphosphate

Beschreibung

Conceptual Framework of Dihydrogen Diphosphate (B83284) Compounds within Phosphate (B84403) Chemistry

Phosphate chemistry is characterized by the ability of tetrahedral phosphate units (PO₄³⁻) to link together, or condense, by sharing oxygen atoms. open.edu This process can form chains (polyphosphates) or rings (cyclophosphates). The simplest of these condensed species is the diphosphate anion (P₂O₇⁴⁻), also known as pyrophosphate. It is formed from the condensation of two phosphate units. open.edu

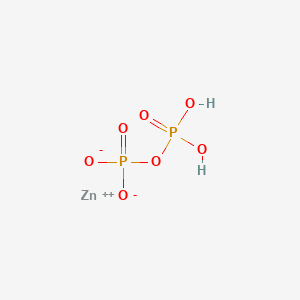

Dihydrogen diphosphate compounds are a subset of these, characterized by the acidic anion [H₂P₂O₇]²⁻. scispace.comresearchgate.net This anion is derived from diphosphoric acid (H₄P₂O₇) and contains two protons, which imparts acidic properties to its salts. researchgate.netresearchgate.net The structure of the [H₂P₂O₇]²⁻ anion features a central P-O-P bridge which typically adopts a bent geometry. scispace.comresearchgate.net The anion exhibits distinct types of phosphorus-oxygen bonds: terminal P-O bonds, protonated P-OH bonds, and the bridging P-O(P) bonds, each with characteristic lengths and vibrational frequencies. scispace.com

Historical Context and Evolution of Research on Zinc-Phosphate Systems

The study of zinc-phosphate systems has a long and practical history, initially driven by their exceptional utility in corrosion prevention. atamankimya.com For decades, research focused on the application of zinc orthophosphate coatings, such as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Fe₂Zn(PO₄)₂·4H₂O), to protect ferrous metal surfaces. atamankimya.comresearchgate.netpeacta.org This process, known as phosphating, creates a stable, crystalline layer that enhances corrosion resistance and improves paint adhesion. atamankimya.compeacta.org

Over time, research evolved from these conventional applications to explore the synthesis and properties of more structurally complex zinc phosphates. This includes investigations into condensed phosphate systems like zinc diphosphates. researchgate.netjmaterenvironsci.com Modern research has further expanded to include the synthesis of nano-sized zinc phosphate powders and the use of novel methods like sonochemistry to control particle size and crystallinity. austinpublishinggroup.comresearchgate.net The focus has broadened from simple protective coatings to the development of advanced functional materials with potential applications in catalysis, energy storage, and environmental science. researchgate.netsmolecule.comampp.org

Distinction and Specificity of Zinc Dihydrogen Diphosphate Structures and Stoichiometries

While the simple formula for this compound might be written as Zn(H₂P₂O₇), the compound is more accurately represented in the literature as a dimer, Zn₂(H₂P₂O₇)₂, or as part of more complex hydrated salts involving other cations like ammonium (B1175870) (NH₄⁺) or potassium (K⁺). researchgate.netiucr.orgnih.gov These variations lead to a rich structural chemistry.

Research has identified several distinct crystalline forms:

M₂Zn(H₂P₂O₇)₂ (M = Co, Ni, Zn): This acid diphosphate crystallizes in the monoclinic space group P2₁/c. researchgate.net Its structure is composed of infinite chains of edge-sharing [ZnO₆] octahedra that are linked by [H₂P₂O₇]²⁻ units. researchgate.net Hydrogen bonding between the diphosphate groups creates arrangements that resemble a cyclotetraphosphate structure. researchgate.net

(NH₄)₂Zn(H₂P₂O₇)₂·2H₂O: This compound crystallizes in the triclinic system with the space group P-1. researchgate.netiucr.org Its structure is built from isolated [Zn(H₂P₂O₇)₂]²⁻ anions and ammonium cations. scispace.com The zinc ion is octahedrally coordinated by oxygen atoms from the diphosphate groups, forming a layered structure. iucr.org

K₂Zn(H₂P₂O₇)₂·2H₂O: This salt is known to exist in multiple forms, including an orthorhombic modification. nih.gov The structure features Zn²⁺ cations in an octahedral environment (ZnO₆), coordinated by oxygen atoms from the dihydrogen diphosphate ligands and water molecules. nih.gov

The [H₂P₂O₇]²⁻ anion acts as a versatile ligand, with its protonated nature allowing for extensive hydrogen bonding networks that play a crucial role in stabilizing the crystal lattices. The coordination of the zinc ion is consistently octahedral, though slight distortions can occur depending on the specific crystal structure. researchgate.netiucr.orgnih.gov

Table 1: Crystallographic Data for Selected this compound Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O | Triclinic | P-1 | Layered structure with isolated ZnO₆ octahedra. | researchgate.netiucr.org |

| K₂Zn(H₂P₂O₇)₂·2H₂O | Orthorhombic | Not specified in snippet | Isotypic with Ni and Cu versions; features MO₆ octahedra. | nih.gov |

| Zn₂(H₂P₂O₇)₂ | Monoclinic | P2₁/c | Chains of edge-sharing ZnO₆ octahedra linked by H₂P₂O₇ units. | researchgate.net |

Significance of this compound in Emerging Materials Science Paradigms

The unique chemical and structural properties of this compound compounds make them significant in several areas of modern materials science.

Precursors for Advanced Materials: The thermal decomposition of zinc dihydrogen diphosphates serves as a pathway to other valuable phosphate materials. For instance, heating (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O leads to the formation of zinc cyclotetraphosphate (Zn₂P₄O₁₂), a compound with a distinct ring structure. researchgate.nettandfonline.com This positions zinc dihydrogen diphosphates as useful precursors in the synthesis of materials with tailored structures.

Catalysis and Proton Conductivity: The presence of acidic protons in the [H₂P₂O₇]²⁻ anion suggests potential applications in acid catalysis. researchgate.net Furthermore, the hydrogen-bonded networks within their crystal structures have led to investigations into their potential as proton-conducting materials. researchgate.net

Corrosion Inhibition: Building on the traditional use of zinc phosphates, newer complex diphosphates are being explored as advanced corrosion inhibitors. Research has shown that (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O can act as an effective corrosion inhibitor for mild steel in acidic environments. tandfonline.com

Gas Sorption: While research on zinc-specific compounds is ongoing, related dihydrogen diphosphate materials have shown promise for gas capture. scispace.com The porous nature and active sites within the crystal structures of these compounds could potentially be adapted for the selective adsorption of gases like carbon dioxide. scispace.com

Table 2: Thermal Decomposition Behavior of (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O

| Temperature Range (°C) | Event | Final Product | Reference |

|---|---|---|---|

| 100 - 200 | Loss of two water molecules. | (NH₄)₂Zn(H₂P₂O₇)₂ | tandfonline.com |

| > 460 | Decomposition into an amorphous phase. | Amorphous Zn-P-O phase | tandfonline.com |

| ~ 910 | Crystallization of the final product. | Zn₂P₄O₁₂ (zinc cyclotetraphosphate) | tandfonline.com |

Eigenschaften

CAS-Nummer |

54389-17-2 |

|---|---|

Molekularformel |

H2O7P2Zn |

Molekulargewicht |

241.3 g/mol |

IUPAC-Name |

zinc;phosphono phosphate |

InChI |

InChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-2 |

InChI-Schlüssel |

RPRMAEUXQLFUQL-UHFFFAOYSA-L |

Kanonische SMILES |

OP(=O)(O)OP(=O)([O-])[O-].[Zn+2] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Zinc Dihydrogen Diphosphate Compounds

Precipitation-Based Synthetic Routes

Precipitation from aqueous solutions is a widely employed technique for the synthesis of zinc phosphate (B84403) compounds, valued for its simplicity and scalability. This method involves the reaction of soluble zinc precursors with a phosphate source under controlled conditions to induce the precipitation of the desired zinc dihydrogen diphosphate (B83284).

Aqueous Solution Methods Utilizing Precursor Salts

A common approach involves the direct reaction of a zinc salt, such as zinc nitrate (B79036) or zinc chloride, with a source of dihydrogen diphosphate ions in an aqueous medium. The reaction of zinc oxide with phosphoric acid is also a viable method. In a typical procedure, an aqueous solution of a zinc salt is mixed with a solution of phosphoric acid or a soluble diphosphate salt. The resulting precipitate of zinc dihydrogen diphosphate is then separated by filtration, washed to remove impurities, and dried.

The stoichiometry of the reactants, pH of the solution, and reaction temperature are critical parameters that influence the phase and purity of the final product. For instance, the reaction between zinc oxide and phosphoric acid can yield different zinc phosphate phases depending on the molar ratio of the precursors and the pH of the reaction mixture. One study detailed the preparation of a zinc phosphate guaranteed reagent by reacting industrial phosphoric acid with zinc oxide in distilled water at temperatures between 60-80 °C, with the pH controlled between 4 and 4.5. google.com Another investigation into the degradation of zinc oxide nanoparticles by phosphate ions demonstrated the formation of various zinc phosphate species, highlighting the reactivity of zinc oxide with phosphate sources in aqueous environments. nih.gov

Controlled Crystallization Techniques

To achieve better control over the particle size, morphology, and crystallinity of this compound, controlled crystallization techniques are employed. These methods often involve the slow addition of reactants, the use of additives to direct crystal growth, or precise control over supersaturation levels. Techniques such as seeded growth, where pre-existing crystals of this compound are introduced to the reaction mixture, can promote the formation of larger, more uniform crystals.

The use of polymers or other capping agents can also influence the crystallization process by adsorbing onto specific crystal faces, thereby inhibiting growth in certain directions and promoting specific morphologies.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods are particularly advantageous for producing well-defined crystalline phases of this compound that may not be accessible under ambient conditions.

High-Temperature and Pressure-Dependent Synthesis Protocols

In a typical hydrothermal synthesis, the reactants, including a zinc source and a phosphate source, are sealed in an autoclave with a solvent (usually water for hydrothermal, or an organic solvent for solvothermal) and heated to temperatures typically ranging from 100 to 200 °C. mdpi.comnih.gov The elevated pressure generated within the autoclave increases the solubility of the reactants and facilitates the crystallization of the product. The reaction time, temperature, and pressure are crucial parameters that determine the final phase and crystal size of the this compound. For instance, one study on the hydrothermal synthesis of zinc oxide superstructures optimized the temperature between 100 and 200 °C to control the morphology of the final product. nih.gov

| Parameter | Range | Effect on Product |

| Temperature | 100 - 250 °C | Influences crystallinity, phase purity, and particle size. |

| Pressure | Autogenous | Affects solvent properties and reactant solubility. |

| Reaction Time | Several hours to days | Determines the extent of crystal growth and phase transformation. |

| Precursor Concentration | Varies | Impacts nucleation and growth rates. |

Influence of Organic Amines and Templating Agents on Product Morphology

The morphology of this compound can be precisely controlled by introducing organic amines or other templating agents into the hydrothermal or solvothermal reaction system. These molecules can act as structure-directing agents, influencing the nucleation and growth of the crystals to produce specific shapes and sizes. The organic molecules can coordinate with the metal ions or interact with the growing crystal surfaces through hydrogen bonding, thereby guiding the assembly of the inorganic framework.

For example, the use of N,N'-dimethylethylendiamine as a structure-directing agent in the hydrothermal synthesis of zinc phosphates resulted in the formation of different crystalline structures depending on the reaction temperature. nih.gov This demonstrates the significant role of organic templates in directing the final architecture of the zinc phosphate product.

Solid-State Reaction Pathways

Solid-state synthesis provides a solvent-free route for the preparation of this compound. This method typically involves the intimate mixing of solid reactants, followed by heating at elevated temperatures to induce a chemical reaction and form the desired product.

A common solid-state approach involves the reaction of zinc oxide (ZnO) with a solid phosphate source, such as phosphoric acid or ammonium (B1175870) dihydrogen phosphate. The reactants are ground together to ensure homogeneous mixing and then heated in a furnace. The reaction temperature and duration are critical parameters that must be carefully controlled to ensure the complete formation of this compound and to avoid the formation of undesired byproducts. For example, zinc pyrophosphate (Zn₂P₂O₇) has been synthesized via solid-state reaction at high temperatures (almost 1000 °C) over extended periods. researchgate.net While specific conditions for the direct solid-state synthesis of Zn(H₂P₂O₇) are less commonly reported, the principles of reacting a zinc source with a phosphate precursor at elevated temperatures are applicable.

| Reactant 1 | Reactant 2 | Temperature Range (°C) | Product |

| Zinc Oxide (ZnO) | Phosphoric Acid (H₃PO₄) | 50 - 80 | Zinc Phosphate |

| Zinc Oxide (ZnO) | Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | >300 | Zinc Phosphate |

It is important to note that the reaction of zinc oxide with phosphoric acid can also be considered a form of solid-state reaction, especially when high concentrations of phosphoric acid are used, leading to a paste-like reaction mixture. cas.cz

Ambient Temperature Solid-State Preparations

The synthesis of zinc phosphate compounds at ambient temperature via solid-state reaction represents an efficient and environmentally conscious approach. This method avoids the need for solvents and high-energy inputs, often resulting in high yields and reduced by-products.

A notable example is the preparation of nanoparticle zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O) by reacting sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) and zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) at room temperature. This solid-state reaction is advantageous for its simplicity and potential for industrial scale-up. Characterization of the product confirmed the formation of spherical nanoparticles with a size range of 40-50 nm. Similarly, nanocrystalline zinc phosphate tetrahydrate has been synthesized at ambient temperatures using the same reactants. Thermochemical analysis of these reactions provides insight into the energetics of formation. For the synthesis of the dihydrate, the standard enthalpy of reaction was calculated to be -45.793 kJ·mol⁻¹, while for the tetrahydrate, it was determined to be -39.530 kJ/mol.

Table 1: Ambient Temperature Solid-State Synthesis of Zinc Phosphates

| Reactants | Product | Particle Size | Standard Enthalpy of Reaction (kJ·mol⁻¹) |

|---|---|---|---|

| Na₃PO₄·12H₂O and ZnSO₄·7H₂O | Zn₃(PO₄)₂·2H₂O | 40–50 nm | -45.793 |

High-Temperature Solid-Phase Synthesis of Related Zinc Diphosphates

High-temperature solid-phase synthesis is a conventional method for producing crystalline inorganic materials. In the context of zinc phosphates, this technique involves heating precursor materials to elevated temperatures, often in a controlled atmosphere, to induce solid-state reactions and phase transformations.

One application of high-temperature treatment involves the thermal annealing of zinc phosphate powder to produce other advanced materials. For instance, zinc phosphate pellets, when annealed in an oxygen atmosphere at temperatures ranging from 500 to 1000°C, can be completely converted into the hexagonal phase of zinc oxide (ZnO) at 800°C. This transformation occurs as the high thermal energy breaks the P-Zn bonds, allowing oxygen to replace phosphorus in the lattice structure. While this example results in ZnO, it demonstrates the utility of high-temperature solid-phase methods starting from a zinc phosphate precursor. The dissociation energy of the Zn-P bond in this process was calculated to be 4.15 eV.

These high-temperature methods are crucial for creating highly crystalline phases and can be adapted to synthesize various anhydrous zinc diphosphate structures by carefully selecting precursors and controlling the thermal profile.

Nanomaterial Synthesis Strategies

The synthesis of zinc diphosphate nanomaterials has garnered significant attention due to their unique properties compared to bulk materials. Various strategies have been developed to control the size, morphology, and dispersibility of these nanoparticles.

Sonochemical Assistance in Nanoparticle Formation

Sonochemical methods utilize high-intensity ultrasonic irradiation to create unique reaction environments characterized by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the rapid formation of nanoparticles.

The sonochemically assisted precipitation of zinc phosphate has been shown to be a highly efficient method, significantly reducing reaction times and energy consumption compared to conventional techniques. In a typical synthesis, aqueous solutions of zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄) are mixed under ultrasonic irradiation. This approach has been successful in producing nano-sized zinc phosphate powders with a higher degree of crystallinity. Studies have shown that sonochemically synthesized zinc phosphate has an average particle size of 110.3 nm, which is significantly smaller than the 214.9 nm particles produced by conventional methods. Furthermore, the crystal size was determined to be around 34.9 nm with a crystallinity of 45.94%, an improvement of nearly 27% over non-ultrasonic methods. The morphology of the resulting nanoparticles can also be influenced, with sonochemical synthesis favoring hexagonal structures over the plate-like structures seen in conventional precipitation.

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of Zinc Phosphate

| Synthesis Method | Average Particle Size | Crystal Size (XRD) | Crystallinity | Morphology |

|---|---|---|---|---|

| Conventional (NUS) | 214.9 nm | 32.1 ± 3.9 nm | 36.19 ± 1.8% | Plate-like |

Surface Modification Techniques for Enhanced Dispersion

A critical challenge in the application of nanoparticles is their tendency to aggregate. Surface modification is a key strategy to improve the dispersion stability of zinc diphosphate nanoparticles in various media. This is typically achieved by introducing steric or electrostatic repulsion between particles.

Common surface modification agents include silane (B1218182) coupling agents and polymers. Silane coupling agents, such as aminopropyltriethoxysilane (APTES), can form a stable coating on the nanoparticle surface. The process involves the reaction of the silane's alkoxy groups with hydroxyl groups on the particle surface, creating a covalent bond and presenting a new functional group to the surrounding medium. This modification can inhibit particle growth even at high temperatures and improve compatibility with organic matrices.

Polymers like polymethacrylic acid (PMAA) can also be used to modify the surface of zinc-containing nanoparticles. The carboxyl groups of the polymer interact with the particle surface, creating a layer that hinders aggregation and enhances dispersibility in aqueous systems through steric hindrance.

Control over Particle Size and Morphology in Nanocrystalline Zinc Diphosphates

The ability to control the size and shape of nanocrystals is crucial as these parameters dictate their physical and chemical properties. For zinc diphosphate systems, several factors during synthesis can be tuned to achieve desired particle characteristics.

In sonochemical synthesis, parameters such as the pH of the precursor solution, ultrasonic wave intensity, and reaction time are critical. For instance, the diameter of amorphous zinc phosphate nanospheres can be controlled by adjusting the pH of the precursor solution. Similarly, in solid-state reactions at room temperature, the choice of precursors and reaction conditions can yield spherical nanoparticles within a narrow size range, such as 40-50 nm.

Other chemical methods offer further control. For example, a polyol-mediated method at 230°C or an ultrasonic-microwave route can be used to synthesize spherical zinc phosphate nanoparticles. The choice of solvent has also been identified as a predominating factor in determining morphology, leading to shapes like spheres, triangular prisms, and rods in zinc oxide nanocrystals, a principle that can be extended to zinc phosphates.

Doping and Co-Synthesis Approaches for Modified this compound Systems

Doping, the intentional introduction of impurities into a material, is a powerful technique to modify the properties of this compound. By substituting zinc ions with other cations, it is possible to tailor the material's structural, optical, and magnetic characteristics.

Co-synthesis approaches, such as sol-gel assisted hydrothermal methods, allow for the incorporation of various metal ions into the zinc phosphate framework. For example, iron (Fe), cobalt (Co), and nickel (Ni) have been successfully substituted for zinc in zinc phosphate zeolites with an EDI topology. Inductively coupled plasma (ICP) analysis of these materials revealed Zn/M (metal) ratios of 1/3 for iron, 1/2 for cobalt, and 1/2 for nickel, indicating successful and controllable doping. These substitutions can induce significant changes in the material's properties, such as conferring antiferromagnetic behavior.

The doping process can also be used to enhance photocatalytic activity by narrowing the material's band gap energy. In related zinc oxide systems, a multi-doping process using aluminum, iron, and sulfur has been shown to decrease the band gap from 3.30 eV to 2.80 eV, making the material more effective under sunlight. Similar strategies could be applied to zinc diphosphate systems to create materials with tailored electronic properties for specific applications.

Table 3: Doped Zinc Phosphate Zeolites (EDI Topology)

| Dopant Metal (M) | Resulting Formula | Zn/M Ratio | Magnetic Property |

|---|---|---|---|

| Iron (Fe) | [C₃H₁₂N₂][Zn₀.₅Fe₁.₅(PO₄)₂] | 1/3 | Antiferromagnetic |

| Cobalt (Co) | [C₃H₁₂N₂][Zn₀.₆₇Co₁.₃₃(PO₄)₂] | 1/2 | Antiferromagnetic |

Crystallographic and Structural Investigations of Zinc Dihydrogen Diphosphate Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline material. iucr.org This technique involves directing a beam of X-rays onto a small, high-quality single crystal and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides a reciprocal-space map of the electron density within the crystal, which can be mathematically reconstructed to reveal the precise positions of atoms. Studies have successfully used this technique to determine the crystallographic data for zinc dihydrogen diphosphate (B83284). researchgate.netuwo.ca

The foundational information derived from SCXRD analysis is the determination of the unit cell and its symmetry. embrapa.br The unit cell is the smallest repeating parallelepiped that can be used to build the entire crystal structure through translation. It is defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

Crystallographic studies on zinc dihydrogen diphosphate have shown that it crystallizes in the monoclinic system. researchgate.netuwo.ca The space group, which describes all the symmetry operations (like rotations, reflections, and inversions) present in the structure, is also identified during this analysis. This information is crucial as it defines the fundamental symmetry and constraints of the atomic arrangement within the unit cell.

| Parameter | Description |

|---|---|

| Crystal System | The crystal system defines the symmetry of the unit cell. For ZnH₂P₂O₇, this has been identified as monoclinic. researchgate.netuwo.ca |

| Space Group | The space group describes the symmetry of the crystal structure. Specific space group information for ZnH₂P₂O₇ is available in dedicated crystallographic literature. researchgate.netuwo.ca |

| Unit Cell Dimensions (a, b, c) | These are the lengths of the three edges of the unit cell, typically measured in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | These are the angles between the unit cell edges. In the monoclinic system, α = γ = 90°, while β ≠ 90°. |

Once the unit cell and space group are known, the SCXRD data is used to solve the crystal structure, which involves pinpointing the coordinates of each atom within the unit cell. iucr.org This allows for a detailed examination of the coordination environment of the constituent ions.

In the structure of this compound, the Zinc(II) ion (Zn²⁺) is coordinated by oxygen atoms from the diphosphate anions. The Zn²⁺ ion, having a filled d-shell, exhibits flexible coordination geometries but commonly adopts tetrahedral or octahedral coordination. uwo.ca SCXRD analysis precisely determines this coordination number, the Zn-O bond lengths, and the bond angles, which define the geometry of the ZnOₓ polyhedron.

Simultaneously, the structure of the dihydrogen diphosphate anion (H₂P₂O₇²⁻) is resolved. This anion consists of two PO₄ tetrahedra sharing a corner oxygen atom, with two of the terminal oxygen atoms protonated. The analysis reveals the P-O-P bridging angle and the lengths of the various P-O bonds, distinguishing between bridging and terminal, as well as protonated and non-protonated oxygen atoms.

Chain Architectures: Where the polyhedra link to form one-dimensional chains.

Layered Architectures: Where the building blocks connect to form two-dimensional sheets or layers. researchgate.net These layers are then stacked to form the three-dimensional crystal, often held together by weaker forces like hydrogen bonds.

Framework Architectures: Where the polyhedra are linked in all three dimensions to create a robust, open, or dense framework.

The detailed structural solution from SCXRD for this compound reveals which of these architectural motifs is adopted, providing insight into the material's potential properties, such as its stability and interactivity with other molecules.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, where the sample consists of a vast number of tiny, randomly oriented crystallites. researchgate.net Instead of the discrete spots seen in SCXRD, a PXRD experiment produces a characteristic one-dimensional pattern of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a fingerprint for the crystalline phase.

One of the primary applications of PXRD is for phase identification and the assessment of sample purity. researchgate.net For a synthesized sample of this compound, the experimental PXRD pattern is compared to a reference pattern. This reference can be generated from the single-crystal structure data or obtained from a standardized database like the International Centre for Diffraction Data (ICDD).

A match between the peak positions and relative intensities of the experimental and reference patterns confirms the identity of the synthesized material as this compound. The absence of any additional peaks indicates that the sample is phase-pure. Conversely, the presence of unexpected peaks would suggest the existence of impurities or other crystalline phases that formed during synthesis. researchgate.net

The shape of the diffraction peaks in a PXRD pattern contains valuable information about the microstructure of the sample. Well-defined, sharp peaks are indicative of a highly crystalline material with large crystallites. In contrast, broadened peaks suggest the presence of very small crystallites (in the nanometer range) or lattice strain.

The average crystallite size can be estimated from the peak broadening using the Debye-Scherrer equation:

D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the dimensionless shape factor (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak (in radians).

θ is the Bragg angle.

Advanced Spectroscopic and Analytical Characterization of Zinc Dihydrogen Diphosphate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure of compounds by examining the vibrations of their constituent atoms. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information on the functional groups and molecular framework of zinc dihydrogen diphosphate (B83284).

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. In zinc dihydrogen diphosphate, the diphosphate anion (H₂P₂O₇²⁻) exhibits characteristic vibrational modes.

The FT-IR spectrum of a pyrophosphate is characterized by the vibrations of the P-O-P bridge and the PO₃ groups. The presence of hydrogen atoms in the dihydrogen diphosphate anion introduces additional O-H vibrational modes. The interpretation of the spectrum can be made by analogy with other studied pyrophosphate compounds. For instance, the vibrational spectra of α-alkaline earth pyrophosphates show characteristic bands for P-O stretching and bending modes.

Key vibrational modes expected in the FT-IR spectrum of this compound include:

O-H Stretching: A broad band is anticipated in the high-frequency region, typically between 3400 and 2500 cm⁻¹, which is characteristic of the stretching vibrations of the P-O-H groups. The broadness of this band is due to hydrogen bonding.

P=O Stretching: Strong absorption bands associated with the asymmetric and symmetric stretching of the P=O bonds in the PO₃ groups are expected in the 1300-1100 cm⁻¹ region.

P-O-P Bridge Vibrations: The asymmetric stretching (νas) of the P-O-P bridge typically appears as a strong band around 980-900 cm⁻¹, while the symmetric stretching (νs) is found at a lower frequency, often around 750-700 cm⁻¹.

P-O Stretching: Stretching vibrations of the P-O single bonds within the phosphate (B84403) framework contribute to the complex pattern of bands in the 1100-800 cm⁻¹ region.

O-P-O and P-O-P Bending: The lower frequency region of the spectrum, below 700 cm⁻¹, is dominated by various bending and deformation modes of the phosphate structure.

Table 1: Expected FT-IR Vibrational Bands for this compound and Their Assignments

| Frequency Range (cm⁻¹) | Assignment | Type of Vibration |

| 3400 - 2500 | O-H stretch | Stretching |

| 1300 - 1100 | P=O stretch | Asymmetric and Symmetric Stretching |

| 980 - 900 | P-O-P bridge | Asymmetric Stretching |

| 750 - 700 | P-O-P bridge | Symmetric Stretching |

| < 700 | O-P-O and P-O-P | Bending and Deformation |

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

Key Raman active modes for this compound are expected to be:

P-O-P Symmetric Stretch: A strong and characteristic band is expected in the 750-700 cm⁻¹ region, which is a hallmark of the pyrophosphate linkage.

PO₃ Symmetric Stretching: A strong band around 1000 cm⁻¹ is typically assigned to the symmetric stretching of the terminal PO₃ groups.

Other P-O Stretching and Bending Modes: The spectrum will also contain a series of bands corresponding to other P-O stretching and various bending vibrations, providing a detailed picture of the molecular structure.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, confirming the presence of the diphosphate structure and the associated functional groups. The Raman spectrum of zinc orthophosphate, for example, shows intense bands above 800 cm⁻¹ corresponding to the stretching vibrations of the phosphate groups researchgate.net.

Table 2: Expected Raman Active Modes for this compound

| Frequency Range (cm⁻¹) | Assignment |

| ~1000 | PO₃ Symmetric Stretch |

| 750 - 700 | P-O-P Symmetric Stretch |

| Below 700 | P-O Bending and Lattice Modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. For this compound, ³¹P and ¹H NMR are particularly informative.

Solid-state ³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is an essential technique for characterizing the phosphorus environments in solid samples. The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment, including the number and type of neighboring atoms and the nature of the chemical bonds.

In this compound, the two phosphorus atoms are chemically equivalent, assuming a symmetric structure. Therefore, a single resonance is expected in the ³¹P NMR spectrum. The chemical shift for pyrophosphates typically falls in the range of -5 to -15 ppm relative to 85% H₃PO₄. The presence of protons in the dihydrogen diphosphate anion can influence the chemical shift. The pH of the local environment can also significantly affect the ³¹P chemical shift of phosphate species chemrxiv.orgnih.gov. For dihydrogen phosphate species, the chemical shift is generally observed in the range of 0 to 5 ppm researchgate.net. Given the acidic protons, the chemical shift for ZnH₂P₂O₇ is expected to be in the upfield region of the pyrophosphate range.

Table 3: Expected ³¹P NMR Chemical Shift for this compound

| Phosphorus Environment | Expected Chemical Shift (ppm) |

| P in H₂P₂O₇²⁻ | -5 to -15 |

¹H NMR spectroscopy provides information about the different proton environments within a molecule. In this compound, the protons are part of the P-O-H groups. The chemical shift of these protons is influenced by factors such as hydrogen bonding and the electronegativity of the neighboring atoms.

In aqueous solutions, the chemical shift of protons in phosphate groups is pH-dependent acs.org. In the solid state, the ¹H NMR spectrum is typically broad due to strong dipolar interactions between protons. Magic Angle Spinning (MAS) is used to narrow the lines and obtain higher resolution spectra. The protons in the P-O-H groups are expected to be acidic and would likely resonate at a downfield chemical shift, potentially in the range of 8-12 ppm, characteristic of protons involved in strong hydrogen bonds. The exact chemical shift would provide insight into the nature and strength of the hydrogen bonding network within the crystal structure.

Table 4: Expected ¹H NMR Chemical Shift for this compound

| Proton Environment | Expected Chemical Shift (ppm) |

| P-O-H | 8 - 12 |

Electron Microscopy and Elemental Analysis

Electron microscopy techniques, coupled with elemental analysis, are used to investigate the morphology, crystal structure, and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) can be employed to visualize the surface morphology of this compound crystals. This would reveal information about the particle size, shape, and aggregation state.

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with SEM, provides elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the material. For this compound, EDX analysis would be expected to show peaks corresponding to zinc (Zn), phosphorus (P), and oxygen (O). The relative intensities of these peaks can be used to determine the atomic percentages of each element, which should correspond to the chemical formula ZnH₂P₂O₇. This confirms the purity and stoichiometry of the synthesized compound. For instance, EDX analysis of zinc oxide nanoparticles clearly shows peaks for zinc and oxygen researchgate.netresearchgate.net.

Table 5: Expected Elemental Composition of this compound from EDX Analysis

| Element | Expected Atomic % |

| Zinc (Zn) | 9.1 |

| Phosphorus (P) | 18.2 |

| Oxygen (O) | 63.6 |

| Hydrogen (H) | 9.1 |

| Note: EDX is not sensitive to hydrogen. |

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a microscopic level. In the analysis of this compound, SEM reveals the size, shape, and aggregation of its crystalline structures.

Detailed Research Findings: SEM analysis of zinc phosphate compounds, such as zinc hydrogen phosphate (ZnHPO₄), which is closely related to this compound, has shown the formation of well-defined crystals. For instance, studies on ZnHPO₄ have revealed various morphologies, including transparent diamond shapes and twinned crystal structures, depending on the synthesis conditions inoe.ro. It is anticipated that SEM imaging of this compound would similarly reveal its characteristic crystal habit. The micrographs can be used to assess the uniformity of the particle size and the degree of crystallinity. The interaction of an electron beam with the sample generates signals that provide information about the sample's surface topography and composition. High-resolution images can detail features such as crystal faces, edges, and surface defects, which are critical for understanding the material's reactivity and physical properties.

| Parameter | Observation | Significance |

|---|---|---|

| Crystal Shape | Expected to be well-defined crystalline structures, potentially orthorhombic or triclinic. | Influences packing density, flowability, and surface area. |

| Particle Size Distribution | Can be determined from multiple micrographs to assess uniformity. | Affects dissolution rates and homogeneity in mixtures. |

| Surface Texture | Reveals smoothness, porosity, or the presence of smaller aggregated particles. | Impacts surface reactivity and interaction with other substances. |

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it an indispensable tool for characterizing materials at the nanoscale. If this compound is synthesized in nanoparticle form, TEM provides critical information on its internal structure, size, and shape distribution.

Detailed Research Findings: TEM analysis involves passing a beam of electrons through an ultra-thin sample to form an image. This technique can reveal the precise dimensions of individual nanoparticles, their morphology (e.g., spherical, rod-like), and their state of aggregation nih.govkashanu.ac.ir. For crystalline nanoparticles, High-Resolution TEM (HR-TEM) can visualize the lattice fringes, providing information about the crystal structure and orientation of the nanoparticles youtube.com. Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained through TEM can confirm the crystalline nature of the material and help in identifying the crystal phase nih.gov. While specific TEM studies on this compound nanoparticles are not prevalent, analysis of other zinc phosphate nanoparticles serves as a valuable reference nih.govresearchgate.net.

| Parameter | Information Obtained | Importance in Nanomaterial Characterization |

|---|---|---|

| Particle Size | Direct measurement of individual nanoparticle diameters. | Crucial for quantum confinement effects and surface-area-to-volume ratio. |

| Morphology | Detailed shape analysis of nanoparticles. | Affects catalytic activity, drug delivery kinetics, and other properties. |

| Crystallinity | Visualization of atomic lattice planes (HR-TEM) and diffraction patterns (SAED). | Confirms the crystalline structure and identifies defects. |

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Often coupled with SEM or TEM, Energy Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is used for the elemental analysis of a sample. It identifies the elemental composition by detecting the characteristic X-rays emitted from the sample as it is bombarded by the electron beam.

Detailed Research Findings: EDX analysis of this compound would confirm the presence of zinc (Zn), phosphorus (P), and oxygen (O) as the primary constituent elements. The resulting EDX spectrum displays peaks corresponding to the specific energies of the characteristic X-rays from each element. The relative intensities of these peaks can be used to determine the semi-quantitative atomic and weight percentages of the elements in the sample. For example, in the EDX spectrum of zinc phosphate (Zn₃(PO₄)₂) nanoparticles, distinct peaks for Zn, P, and O are observed, and their elemental composition can be quantified researchgate.netresearchgate.net. This technique is particularly useful for confirming the purity of the synthesized compound and detecting any elemental contaminants.

| Element | Expected Characteristic X-ray Lines | Approximate Atomic % (Theoretical) | Approximate Weight % (Theoretical) |

|---|---|---|---|

| Oxygen (O) | Kα | 57.1% | 49.3% |

| Phosphorus (P) | Kα | 14.3% | 23.9% |

| Zinc (Zn) | Lα, Kα | 7.1% | 25.2% |

| Hydrogen (H) | Not detectable by EDX |

Note: Theoretical percentages are for the anhydrous form (ZnH₂P₂O₇) and may vary in experimental results. EDX does not detect hydrogen.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Quantitative Elemental Analysis

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the accurate quantitative determination of elemental composition. It is particularly effective for measuring the concentration of metals, such as zinc, in a sample.

Detailed Research Findings: For the analysis of this compound, the solid sample is first digested and brought into an aqueous solution, typically using strong acids. This solution is then introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. ICP-OES is the standard method for determining the precise zinc content in zinc phosphate compounds analytice.comresearchgate.net. The technique offers low detection limits, often in the parts per billion (ppb) range, ensuring high accuracy in the quantification of the elemental composition of the material mdpi.com.

| Element | Wavelength (nm) | Limit of Quantification (LOQ) | Significance |

|---|---|---|---|

| Zinc (Zn) | 213.857 | ~1.8 µg/L analytice.com | Provides precise quantification of the metal content, crucial for stoichiometry and purity assessment. |

| Phosphorus (P) | 213.618 | ~10 µg/L | Allows for the determination of the Zn:P molar ratio, confirming the compound's identity. |

Surface Sensitive Techniques

Surface sensitive techniques are essential for analyzing the outermost atomic layers of a material, which are critical in processes like catalysis, corrosion, and adhesion.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

Detailed Research Findings: In the XPS analysis of this compound, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment. For this compound, XPS spectra would be collected for the Zn 2p, P 2p, and O 1s regions. Small shifts in the binding energies of these peaks can indicate the oxidation state and local bonding environment of each element. For instance, differentiating between zinc in a metallic state versus an oxidized state (as in a phosphate) is readily achieved xpsfitting.comthermofisher.com. The analysis of the O 1s spectrum can help distinguish between oxygen atoms in P-O-P bridges and P=O bonds.

| Element | Core Level | Expected Binding Energy (eV) | Information Gleaned |

|---|---|---|---|

| Zinc (Zn) | 2p₃/₂ | ~1022 eV thermofisher.com | Confirms the Zn(II) oxidation state typical for zinc phosphates. |

| Phosphorus (P) | 2p | ~133-134 eV | Indicates phosphorus in the +5 oxidation state within a phosphate matrix. |

| Oxygen (O) | 1s | ~531-532 eV | Can resolve different oxygen environments (e.g., P=O, P-O-H, P-O-Zn). |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Chain Length Identification

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely sensitive surface analysis technique used to characterize the elemental and molecular composition of the outermost monolayers of a solid. It is particularly powerful for identifying molecular fragments, which can provide structural information.

Detailed Research Findings: ToF-SIMS operates by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. This technique is highly effective for the analysis of phosphate materials. Studies on zinc phosphate glasses have demonstrated that ToF-SIMS can identify a series of phosphate fragments in the negative ion spectra researchgate.net. Characteristic peaks for fragments such as PO₂⁻, PO₃⁻, and various zinc- and iron-containing phosphate clusters have been observed. Crucially, the detection of larger fragments like ZnP₂O₇⁻ directly confirms the presence of diphosphate units on the surface researchgate.net. By analyzing the pattern of these polyphosphate fragments, ToF-SIMS can be used to discriminate between phosphates of different chain lengths, making it an invaluable tool for the specific characterization of this compound.

| Ion Fragment | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|

| PO₂⁻ | 62.96 | Basic phosphate structural unit. |

| PO₃⁻ | 78.95 | Common phosphate fragment. |

| ZnPO₃⁻ | 142.89 | Indicates zinc-phosphate bonding. |

| ZnP₂O₇⁻ | 236.81 | Direct evidence of the diphosphate (pyrophosphate) structure researchgate.net. |

Optical Spectroscopic Studies

Optical spectroscopic techniques are instrumental in elucidating the electronic structure and properties of materials by examining their interaction with electromagnetic radiation. In the context of this compound, UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy provides critical insights into the electronic transitions occurring within the compound.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy of zinc phosphate compounds reveals information about their electronic band structure, including the energy gap between the valence and conduction bands. While specific spectroscopic data for this compound (ZnH₂P₂O₇) is not extensively available in the reviewed literature, analysis of closely related zinc pyrophosphate (Zn₂P₂O₇) and other zinc phosphate glass systems offers valuable insights into the expected electronic transitions.

The absorption of UV or visible light by these materials promotes electrons from lower energy levels (valence band) to higher energy levels (conduction band). The energy difference between these bands is known as the optical band gap (E_g). In zinc phosphate compounds, the primary electronic transitions are typically charge transfer transitions.

Detailed research findings on analogous zinc phosphate compounds indicate that they are wide-band-gap materials, generally transparent in the visible region and exhibiting strong absorption in the UV region. For instance, studies on zinc pyrophosphate (Zn₂P₂O₇) have identified its optical band gap to be approximately 3.76 eV. This corresponds to absorption in the ultraviolet range. The electronic transitions are described as arising from an O²⁻ → Zn²⁺ charge transfer band.

In more complex systems like sodium zinc phosphate glass-ceramics containing Na₂Zn(P₂O₇) and Zn₂P₂O₇ crystalline phases, both direct and indirect electronic transitions are observed. The indirect band gaps in these materials have been reported to range from 3.13 eV to 3.42 eV, while the direct band gaps are found to be between 4.20 eV and 4.34 eV. The presence of these distinct band gaps suggests a complex electronic structure influenced by the specific arrangement of atoms in the crystal lattice.

The table below summarizes the optical band gap values for various zinc phosphate compounds, which can serve as a reference for understanding the potential electronic transitions in this compound.

| Compound/System | Direct Band Gap (eV) | Indirect Band Gap (eV) |

| Zinc Pyrophosphate (Zn₂P₂O₇) | - | 3.76 |

| Sodium Zinc Phosphate Glass-Ceramic | 4.20 - 4.34 | 3.13 - 3.42 |

| Zinc Phosphate Glasses | - | 3.39 - 3.68 |

These values indicate that the electronic transitions in zinc phosphate materials predominantly occur in the UV region of the electromagnetic spectrum. The variation in the band gap energies can be attributed to differences in the crystal structure, stoichiometry, and the presence of modifying agents, which can alter the local electronic environment of the absorbing centers.

Computational and Theoretical Chemistry Studies on Zinc Dihydrogen Diphosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials, providing insights into bonding and reactivity. However, specific DFT studies on zinc dihydrogen diphosphate (B83284) are not prominently available. Research on related zinc phosphate (B84403) and pyrophosphate compounds can offer a general understanding of the types of analyses that would be relevant.

Modeling of Reaction Mechanisms and Pathways

DFT calculations are also instrumental in modeling reaction mechanisms. For zinc dihydrogen diphosphate, this could involve studying its thermal decomposition pathways or its role as a catalyst or intermediate in chemical reactions. For instance, in related zinc phosphate systems, DFT has been used to explore the mechanisms of their formation and their interactions with other molecules.

Molecular Dynamics Simulations of Structural Behavior

Molecular Dynamics (MD) simulations are used to study the structural behavior and dynamics of materials at an atomic level over time. There are no specific MD simulation studies found for this compound. Such simulations, if performed, could provide valuable information on the compound's structural stability at different temperatures and pressures, its phase transitions, and its behavior in aqueous solutions. For example, MD simulations on zinc phosphate glasses have been used to understand their structure and properties.

Quantum Chemical Calculations for Geometric and Electronic Properties

Quantum chemical calculations encompass a range of methods, including DFT, to determine the geometric and electronic properties of molecules and solids. While specific quantum chemical studies on this compound are scarce, these methods are foundational to predicting various properties from first principles.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict spectroscopic signatures such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For this compound, these calculations would help in interpreting experimental spectra and identifying the compound. The calculated vibrational frequencies would correspond to the stretching and bending modes of the P-O, O-H, and Zn-O bonds.

Analysis of Molecular Orbital Characteristics

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic properties of a compound. For this compound, this analysis would reveal the nature of its frontier orbitals and help in understanding its potential as an electronic material.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focused on the nonlinear optical (NLO) properties of this compound.

Therefore, the requested article section "5.4. Theoretical Approaches to Nonlinear Optical Properties" for this particular compound cannot be generated at this time due to the absence of research data on this topic.

Academic Research Areas and Specialized Applications of Zinc Dihydrogen Diphosphate Compounds

Catalytic Activity and Reaction Pathway Investigations

Exploration in Heterogeneous Catalysis

The application of zinc phosphate (B84403) compounds in heterogeneous catalysis is an emerging area of research, focusing on leveraging their structural and chemical properties to facilitate organic reactions. While specific research on zinc dihydrogen diphosphate (B83284) is limited, studies on related compounds like zinc orthophosphate hydrate (B1144303) demonstrate their potential.

One study detailed a simple and ecologically sound procedure for synthesizing zinc orthophosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) from triple superphosphate (B1263860) fertilizer and zinc sulfate (B86663) researchgate.net. This synthesized compound was then successfully employed as a reusable heterogeneous catalyst for the synthesis of biscoumarins and 3,4-dihydropyrano[c]chromenes under green conditions researchgate.net. The catalyst's performance highlights a new application for zinc phosphate compounds in the field of catalysis, particularly in promoting organic reactions efficiently and cleanly researchgate.net.

In a different context, the formation of zinc pyrophosphate (Zn₂P₂O₇) has been observed as a deactivating agent on automotive exhaust gas catalysts oulu.fidiva-portal.org. This occurs at low temperatures from the decomposition of lubricant additives like zinc dialkyl dithiophosphate (B1263838) diva-portal.orgresearchgate.net. The formation of a glassy, amorphous zinc pyrophosphate phase can poison the catalyst by blocking active sites oulu.firesearchgate.net. This highlights the dual role zinc pyrophosphate can play in catalytic systems—both as a potential catalyst component and as a source of deactivation, depending on the reaction conditions and chemical environment.

Role in Enzyme-Catalyzed Reactions (Excluding Clinical Outcomes)

Zinc is a crucial cofactor for over 300 enzymes across all six enzyme classes, where it typically functions as a Lewis acid to facilitate catalysis nih.gov. In the context of pyrophosphate chemistry, the interaction between zinc ions and pyrophosphatases (PPases) reveals site-specific effects on enzyme activity.

Family II pyrophosphatases, which are typically manganese-dependent metalloenzymes, are not active with zinc alone. However, research on the PPase from Streptococcus gordonii shows that the magnesium-bound form of the enzyme is initially activated by equimolar concentrations of Zn²⁺, though the activity decays over minutes nih.gov. This complex interaction suggests that zinc can act as an efficient cofactor at one of the two metal-binding subsites (M1) but is not effective at the other (M2) nih.gov. The inability of zinc to activate the apo-enzyme (the enzyme without its cofactor) directly suggests that Zn²⁺ binds more tightly to the inhibitory M2 subsite than the activating M1 subsite nih.gov.

Further research into zinc's role in enzymes indicates its necessity for the catalytic activity of certain isopeptidases, which are a class of thiol proteases. In human isopeptidase T, a tightly bound zinc ion is essential for its proteolytic activity, suggesting the enzyme is either a thiol protease requiring zinc for local structural integrity or a monozinc metalloprotease that uses a zinc-activated hydroxide (B78521) in its catalytic mechanism researchgate.net. These studies underscore the nuanced and often essential role of zinc in the fundamental mechanics of enzyme-catalyzed reactions, including those involving phosphate and pyrophosphate substrates nih.govlibretexts.orgwikipedia.org.

Corrosion Inhibition and Protective Coatings Research

Zinc phosphate compounds are extensively researched and widely utilized as corrosion inhibitors in protective coatings for various metals, particularly steel bansaltrading.com. Their effectiveness stems from their ability to form a protective layer on the metal surface, which inhibits the electrochemical processes that lead to corrosion quora.com.

The mechanism of protection is multifaceted. When a coating containing zinc phosphate is exposed to a corrosive environment, the pigment slowly dissolves, releasing phosphate ions. These ions react with the metal surface (e.g., iron) to form a stable, insoluble layer of metal phosphates researchgate.netnih.gov. This process, known as phosphatization or passivation, creates a barrier that shields the metal from corrosive elements like moisture and oxygen researchgate.netesaar.com. Additionally, zinc ions can act as cathodic inhibitors, further slowing the corrosion process quora.com.

Research using techniques like electrochemical impedance spectroscopy (EIS) has shown that coatings modified with zinc phosphate exhibit significantly higher corrosion resistance compared to unmodified coatings nih.govresearchgate.net. The addition of zinc phosphate can effectively inhibit the anodic corrosion process and enhance the wet adhesion of the coating, preventing the spread of corrosion under the coating film nih.govresearchgate.net.

Development of Corrosion-Resistant Pigments

Zinc phosphate (specifically, zinc orthophosphate, Zn₃(PO₄)₂) is a cornerstone of modern anti-corrosion pigments, having largely replaced more toxic lead and chromium-based compounds esaar.comesaar.com. It is valued for its efficacy, low toxicity, and environmental compatibility, making it one of the most commonly used corrosion inhibitors in paint primers esaar.comesaar.comresearchgate.net.

As a pigment, zinc phosphate provides both active and passive protection. The passive protection comes from the physical barrier of the paint film itself. The active protection is derived from the chemical interactions at the coating-metal interface researchgate.net. When moisture penetrates the coating, zinc phosphate hydrolyzes to produce zinc and phosphate ions. The phosphate ions passivate the steel surface by forming a protective layer, while zinc ions can precipitate as zinc hydroxide, blocking cathodic sites researchgate.net.

Research has focused on optimizing the performance of zinc phosphate pigments by modifying their physical and chemical properties. For instance, reducing the particle size of zinc orthophosphate to the nanoscale can improve its solubility and dispersion in the coating matrix, leading to enhanced anti-corrosion activity even at lower concentrations researchgate.net.

| Coating System | Observation | Protective Mechanism | Reference |

|---|---|---|---|

| Epoxy-coated steel with zinc phosphate | Inhibition of underfilm corrosion and re-healing of scratched surfaces. | Slow dissolution of pigment and phosphatization of the metal surface. Forms complexes with the organic binder. | researchgate.net |

| Waterborne acrylic coating with 8% zinc phosphate | Significantly higher charge transfer resistance (Rct) and lower double-layer capacitance (Qdl) compared to 0% zinc phosphate coating. | Inhibits the anodic process of metal corrosion and enhances wet adhesion, slowing coating disbonding. | nih.gov |

| Alkyd coatings with nanosized zinc orthophosphate | Considerably decreases the corrosion current compared to industrial pigments. | Increased solubility and sedimentation stability due to smaller particle size, leading to improved protective action. | researchgate.net |

Application in Phosphating Processes for Metal Surface Treatment

Zinc phosphating is a critical pretreatment process used to form a crystalline conversion coating on metal surfaces, primarily steel, before painting or oiling phosphating.netresearchgate.net. This process significantly enhances corrosion resistance and improves the adhesion of subsequent organic coatings bansaltrading.comesaar.com. The phosphating bath is an acidic solution where zinc dihydrogen phosphate, Zn(H₂PO₄)₂, is a key reactive species google.cominnovationfilter.comgoogleapis.com.

The chemical reaction begins when the metal surface comes into contact with the acidic solution, causing a pickling reaction where iron dissolves from the surface googleapis.com. This dissolution locally increases the pH at the metal-solution interface, reducing the solubility of zinc dihydrogen phosphate and causing the precipitation of a crystalline layer of zinc phosphate and zinc-iron phosphate (phosphophyllite) onto the surface innovationfilter.comgoogleapis.com. The resulting porous, crystalline layer is an excellent base for paints and lubricants, providing a strong mechanical bond and an effective barrier against corrosion phosphating.net.

| Phosphating Bath Component | Function | Reference |

|---|---|---|

| Zinc Dihydrogen Phosphate (Zn(H₂PO₄)₂) | Primary reactant that precipitates to form the protective crystalline coating. | google.cominnovationfilter.comgoogleapis.com |

| Phosphoric Acid (H₃PO₄) | Initiates the pickling of the metal surface and is a source for phosphate ions. | google.comgoogleapis.com |

| Accelerators (e.g., Nitrates, Nitrites) | Increase reaction speed, control hydrogen elimination, and manage sludge formation. | researchgate.net |

| Other Metal Ions (e.g., Nickel, Manganese) | Modify the crystal structure and enhance specific properties of the coating. | researchgate.net |

Investigation of Zinc Organophosphate Frameworks in Corrosion Protection

A novel area of corrosion science involves the development of metal-organic frameworks (MOFs) for protective applications dntb.gov.ua. Research in this field has led to the synthesis of zinc organophosphate frameworks designed specifically for corrosion resistance.

One study reports the successful development of a two-dimensional (2D) zinc organophosphate framework with an eight-membered ring core nih.gov. This material was synthesized using a specially designed organic bisphosphate ligand (tetramethyl-[1,1'-biphenyl]-4,4'-diyl bis(dihydrogen phosphate)) nih.gov. The structure of the resulting framework was confirmed using single-crystal X-ray diffraction nih.gov.

When applied as a corrosion inhibitor for mild steel in a 1 M HCl solution, the zinc organophosphate material demonstrated significant protective capabilities. Electrochemical polarization and impedance spectroscopy studies confirmed its effectiveness, suggesting that such frameworks can form a thin, protective layer on the electrode surface, thereby inhibiting corrosion nih.gov. This research opens up possibilities for creating highly structured, custom-designed inhibitor systems based on zinc organophosphate chemistry dntb.gov.uanih.gov.

Environmental Science Applications

The environmental profile of zinc phosphate compounds is a significant factor in their widespread use, particularly as a replacement for toxic, heavy-metal-based corrosion inhibitors like those containing lead or chromium esaar.comesaar.com. Zinc phosphate is generally considered an environmentally protective and non-toxic anti-rust pigment nih.govresearchgate.netresearchgate.net.

However, the environmental impact is not entirely neutral. The use of phosphate-based compounds raises some concerns about their potential to contribute to the eutrophication of freshwater reserves if released in large quantities researchgate.net. Furthermore, while zinc is an essential nutrient, elevated concentrations in aquatic environments can be toxic to certain species epa.govscbt.com. An investigation into the use of zinc orthophosphate in drinking water treatment highlighted potential risks to endangered aquatic species sensitive to zinc epa.gov.

Despite these concerns, zinc phosphate nanoparticles are noted for their environmental compatibility and biosafety in various applications researchgate.net. The shift towards zinc phosphate represents a significant improvement in the environmental safety of corrosion-resistant coatings. Ongoing research and proper management practices are essential to mitigate potential negative impacts, such as controlling sludge disposal from phosphating processes and managing wastewater from industrial applications innovationfilter.comepa.gov.

Phosphate Removal from Aqueous Systems

The removal of excess phosphate from water systems is a critical environmental concern, primarily to combat eutrophication. Research has demonstrated the efficacy of various zinc-based compounds as adsorbents for phosphate due to the strong affinity between zinc and phosphate ions. While studies may not exclusively name zinc dihydrogen diphosphate, the principles of phosphate removal by zinc-containing materials are broadly applicable.

Mechanisms for phosphate removal by zinc compounds include ligand exchange, electrostatic interactions, and surface precipitation. For instance, zinc oxide (ZnO) and layered zinc hydroxide (LZH) have been shown to be effective in adsorbing phosphate from aqueous solutions nih.govresearchgate.netrsc.orgosti.gov. The process often involves the exchange of hydroxyl groups on the surface of the zinc compound with phosphate ions in the water researchgate.netresearchgate.net.

The effectiveness of these materials is influenced by several factors, including pH, contact time, and the presence of other ions. Studies on zinc-based adsorbents have shown high phosphate removal efficiency across a range of pH values researchgate.netnih.gov. The adsorption process is often rapid, with a significant amount of phosphate being removed within the first few minutes of contact nih.govrsc.org.

Table 1: Performance of Zinc-Based Adsorbents for Phosphate Removal

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH Range | Equilibrium Time | Primary Mechanism |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | 163.4 nih.gov | ~6.2 nih.gov | 150 min nih.gov | Ligand Exchange, Lewis Acid-Base Interaction nih.gov |

| Layered Zinc Hydroxide (LZH) | 135.4 rsc.org | Neutral rsc.org | < 5 min for >70% removal rsc.org | Surface Complexation, Electrostatic Attraction, Ion Exchange rsc.org |

| La–Zr–Zn Ternary Oxide | 71.58 researchgate.net | 5-9 researchgate.net | Not Specified | Ligand Exchange, Electrostatic Interaction researchgate.net |

| Zinc Oxide Betaine-Modified Biochar | 265.5 nih.gov | 2-5 nih.gov | ~15 min for ~100% removal nih.gov | Chemisorption, Inner-Sphere Complexion nih.gov |

Agricultural Science Applications

Zinc (Zn) is an indispensable micronutrient for the healthy growth and development of plants umn.educropnuts.comjmbfs.org. It functions as a critical component of various enzymes that drive metabolic reactions, including the synthesis of proteins, carbohydrates, and chlorophyll (B73375) umn.edujmbfs.orgkochagronomicservices.com. A continuous supply of zinc is necessary for achieving optimal growth and maximizing crop yields umn.edu.

Zinc deficiency is a widespread agricultural problem, affecting about half of the world's agricultural soils zinc.org. This deficiency can be caused by high soil pH, low organic matter, and high phosphorus levels kochagronomicservices.com. High concentrations of phosphorus can react with soluble zinc in the soil to form insoluble zinc-phosphate complexes, reducing zinc availability for plant uptake cropnutrition.com.

To counteract this, various zinc fertilizers are used. Zinc phosphate compounds, including forms chemically related to this compound, are explored for their potential as controlled-release micronutrient sources. Research has investigated zinc polyphosphate as an alternative zinc fertilizer for wheat, demonstrating its effectiveness in improving grain yield and zinc concentration in the plants researchgate.net. The application of zinc-containing phosphate fertilizers can be a successful strategy to eliminate zinc deficiency and achieve a greater response to applied phosphorus cropnutrition.comnih.gov.

Table 2: Role of Zinc in Plant Physiology

| Physiological Process | Function of Zinc | Impact of Deficiency |

|---|---|---|

| Enzyme Activation | Cofactor for over 300 enzymes involved in metabolism omexcanada.com. | Reduced metabolic activity, stunted growth kochagronomicservices.com. |

| Photosynthesis | Involved in chlorophyll synthesis and carbohydrate formation umn.educropnuts.comjmbfs.orgomexcanada.com. | Chlorosis (yellowing of leaves), reduced energy production jmbfs.org. |

| Protein Synthesis | Essential for the biosynthesis of specific proteins jmbfs.org. | Impaired protein formation and overall development umn.edu. |

| Hormone Regulation | Plays a role in the synthesis and regulation of growth hormones like auxins omexcanada.com. | Shortened internodes, leading to a "rosette" appearance cropnuts.com. |

| Root Development | Promotes root elongation and branching omexcanada.com. | Limited root development and nutrient uptake kochagronomicservices.comomexcanada.com. |

Reagent Chemistry

Zinc dihydrogen phosphate is recognized for its use as an analytical reagent in various laboratory applications chemicalbook.comguidechem.commedchemexpress.com. Its properties as a stable, water-soluble source of both zinc and phosphate ions make it suitable for a range of chemical analyses cymitquimica.com. For example, it can be used in gravimetric analysis for the determination of zinc wikipedia.org.

In analytical methods, pyrophosphates are often determined through titration metrohm.com. Other advanced methods for pyrophosphate and orthophosphate analysis include high-performance liquid chromatography (HPLC), which allows for sensitive detection even when one is in large excess of the other nih.gov.

In the realm of biochemical research, zinc dihydrogen phosphate and related compounds serve as important reagents chemicalbook.commedchemexpress.comcymitquimica.comscbt.commedchemexpress.eu. Pyrophosphate (PPi), a component of these compounds, is a product of numerous critical biochemical reactions, including ATP hydrolysis, DNA and RNA polymerization, and the activation of fatty acids aatbio.comcellbiolabs.comaatbio.com.

Assays to detect and quantify pyrophosphate are crucial for studying these processes. Many of these assays are enzyme-based, where PPi is converted to ATP, which is then measured using a luciferin-luciferase system to produce light nih.gov. Such assays are highly sensitive and can be used for applications like quantifying RNA nih.gov. Non-enzymatic fluorometric assay kits are also available, which use a proprietary sensor whose fluorescence intensity is proportional to the pyrophosphate concentration aatbio.comaatbio.com.

Table 3: Common Biochemical Assays Involving Pyrophosphate (PPi)

| Assay Type | Principle | Detection Method | Sensitivity |

|---|---|---|---|

| Enzyme-Coupled Bioluminescent Assay | PPi is converted to ATP by ATP-sulfurylase; ATP is detected by luciferase nih.gov. | Luminescence (Light Production) nih.gov | ~15 pM nih.gov |

| Fluorometric Assay Kit | A fluorogenic PPi sensor's fluorescence intensity changes upon binding to PPi aatbio.comaatbio.com. | Fluorescence Spectroscopy aatbio.com | As low as 0.3 µM aatbio.com |

| Coupled-Enzyme Assay (Pyruvate Phosphate Dikinase) | PPi is converted to ATP by pyruvate (B1213749) phosphate dikinase cellbiolabs.commdpi.com. | Fluorometric probe for hydrogen peroxide cellbiolabs.com or luciferase mdpi.com | ~4 µM cellbiolabs.com |

| Spectrofluorometric Method (Copper Clusters) | PPi enhances the fluorescence of trypsin-stabilized copper nanoclusters rsc.org. | Fluorescence Spectroscopy rsc.org | 101 nM rsc.org |

Chemical Sensor Development

The development of selective chemosensors for anions like phosphate and pyrophosphate is a significant area of research acs.orgrsc.orgsemanticscholar.org. Zinc(II) complexes are frequently employed in the design of these sensors due to the strong binding affinity between the zinc ion and phosphate species acs.orgacs.org.

These sensors often operate on principles such as fluorescence or colorimetry. For pyrophosphate detection, a common strategy involves a zinc(II) complex that, upon binding to PPi, elicits a change in its fluorescent properties acs.org. This interaction allows for the detection of PPi even in complex aqueous solutions and in the presence of other similar anions like ATP acs.orgnih.gov. Researchers have developed ratiometric fluorescent sensors where the ratio of emission at two different wavelengths changes upon binding, providing a more reliable signal acs.org.

Similarly, zinc-based systems have been engineered to create fluorescent sensors for the sequential detection of zinc ions and then phosphate anions daneshyari.comnih.gov. In these systems, the sensor first binds with Zn²⁺, causing a "turn-on" fluorescence signal. The subsequent addition of phosphate or pyrophosphate can then quench this fluorescence, allowing for the detection of the anion nih.gov. Electrochemical sensors incorporating zinc oxide nanocomposites have also been developed for the sensitive detection of trace phosphate in environmental samples like soil acs.org.

Detection of Specific Anions, e.g., Diphosphate Anions, using Zinc Complexes

The selective recognition and sensing of biologically significant anions in aqueous environments is a primary focus of academic research. Among these, the diphosphate anion (also known as pyrophosphate, PPi) is of particular interest due to its critical roles in various cellular processes. Zinc(II) complexes have emerged as a versatile platform for the development of chemosensors for diphosphate anions, leveraging the strong affinity of the zinc(II) ion for phosphate groups. These sensors are designed to translate the anion binding event into a measurable signal, most commonly a change in fluorescence.

Research in this area has explored both mononuclear and dinuclear zinc complexes as receptors for diphosphate. While binuclear zinc(II) complexes are a popular choice for their ability to bind polyphosphates like PPi and adenosine (B11128) 5'-triphosphate (ATP) with high selectivity, recent studies have also highlighted the efficacy of mononuclear zinc(II) complexes. nih.gov

A significant challenge in the design of these fluorescent chemosensors is achieving a large and distinct spectral response upon anion binding. nih.gov Many early sensors based on binuclear Zn(II) complexes exhibited minimal spectral shifts, which limited their sensitivity and practical application. nih.gov To overcome this, researchers have focused on new sensor mechanisms that can generate a substantial change in the fluorescence signal.

One such mechanism involves the use of a mononuclear zinc complex that can selectively detect diphosphate anions like PPi and adenosine 5'-diphosphate (ADP) through a fluorescence "turn-on" mechanism involving excited-state intramolecular proton transfer (ESIPT). nih.gov This approach has been shown to produce a significant spectral shift of 57–67 nm, which is advantageous for visual detection. nih.gov Another strategy employs dinuclear zinc complexes with quinoline-based ligands. acs.orgacs.org The binding of diphosphate to these complexes can induce the formation of an intramolecular excimer between two quinoline (B57606) rings, leading to a characteristic fluorescence response. acs.org